

In-Silico Comparative Analysis of Novel Mesitylacetic Acid Derivatives: A Hypothetical Study

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Compound of Interest

Compound Name: **Mesitylacetic acid**

Cat. No.: **B1346699**

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Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of specific in-silico studies focused on **Mesitylacetic acid** derivatives. To fulfill the prompt's requirements for a comparative guide, this document presents a hypothetical in-silico investigation of a virtual series of **Mesitylacetic acid** derivatives. The data, protocols, and analyses presented herein are for illustrative purposes to demonstrate the application of computational methods in drug discovery for this class of compounds.

This guide provides a comparative in-silico analysis of a virtual library of **Mesitylacetic acid** derivatives against a selected therapeutic target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The study also includes a predictive assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Comparative Molecular Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the hypothetical **Mesitylacetic acid** derivatives with the active site of the COX-2 enzyme. The results are summarized in Table 1.

Compound ID	Derivative Structure	Docking Score (kcal/mol)	Key Interacting Residues
MA-001	Unsubstituted Mesitylacetic Acid	-7.2	Arg120, Tyr355
MA-002	4-Fluoro substituted	-7.8	Arg120, Tyr355, Ser530
MA-003	4-Trifluoromethyl substituted	-8.5	Arg120, Tyr355, Val523
MA-004	3,5-Dichloro substituted	-8.1	Arg120, Tyr355, Leu352

Predicted ADMET Properties

The drug-likeness and pharmacokinetic properties of the **Mesitylacetic acid** derivatives were predicted using computational models. A summary of the key ADMET parameters is provided in Table 2.

Compound ID	Molecular Weight (g/mol)	LogP	H-Bond Donors	H-Bond Acceptors	Predicted Oral Bioavailability (%)
MA-001	178.23	2.8	1	2	85
MA-002	196.22	2.9	1	2	88
MA-003	246.22	3.5	1	2	82
MA-004	247.12	3.9	1	2	75

Experimental Protocols

Molecular Docking Protocol

- Protein Preparation: The crystal structure of human COX-2 (PDB ID: 5KIR) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding

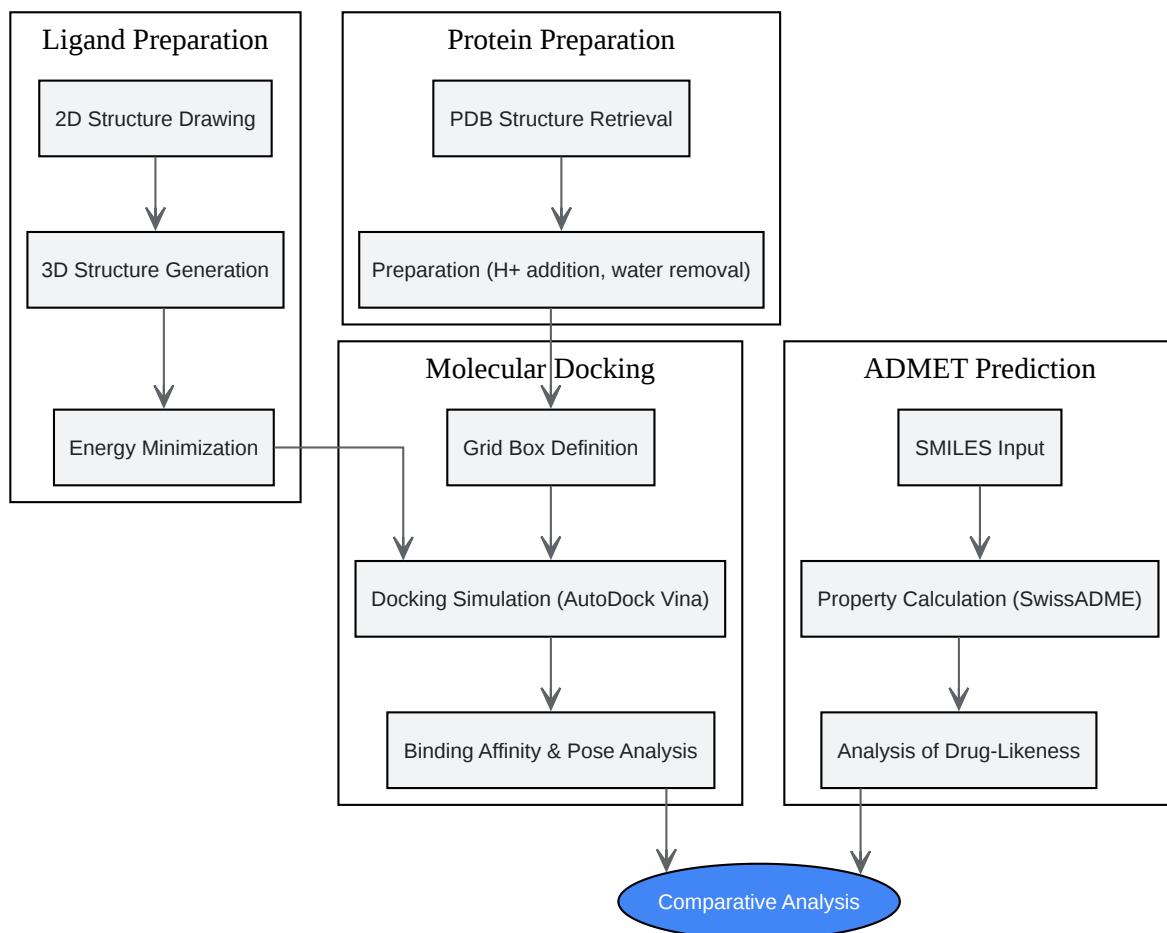
hydrogen atoms, and assigning charges using the AutoDockTools suite.

- Ligand Preparation: The 3D structures of the **Mesitylacetic acid** derivatives were sketched using MarvinSketch and optimized using the MMFF94 force field.
- Docking Simulation: AutoDock Vina was used for the molecular docking simulations. A grid box of 60x60x60 Å dimensions with a spacing of 0.375 Å was centered on the active site of the enzyme. The exhaustiveness parameter was set to 8. The top-ranked pose for each ligand was selected based on the docking score.

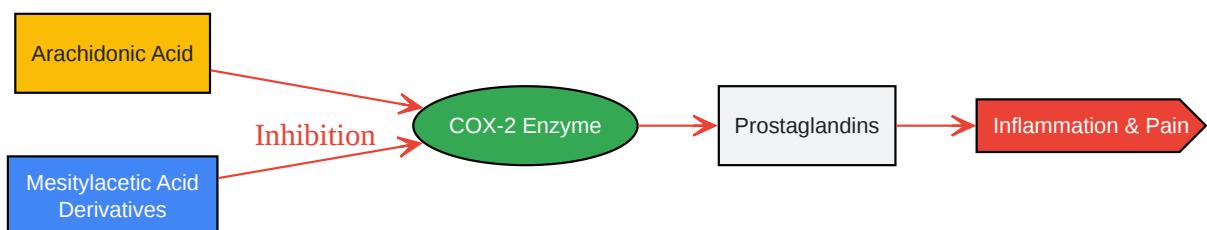
ADMET Prediction Protocol

The ADMET properties were predicted using the SwissADME web server. The canonical SMILES strings of the derivatives were used as input. The server calculates various physicochemical properties, pharmacokinetic parameters, and drug-likeness based on established computational models.

Visualizations

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Caption: Workflow for the in-silico analysis of **Mesitylacetic acid** derivatives.



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Caption: Targeted signaling pathway for **Mesitylacetic acid** derivatives.

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